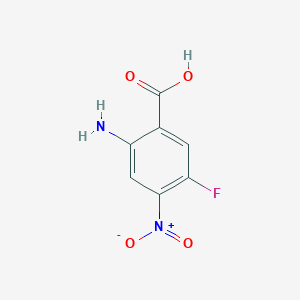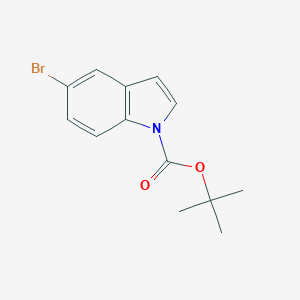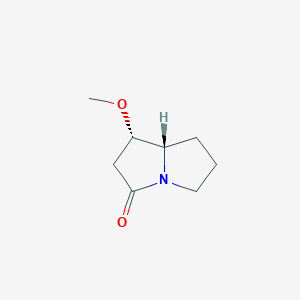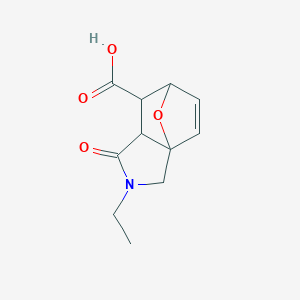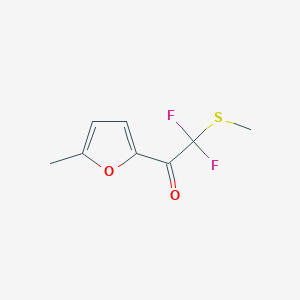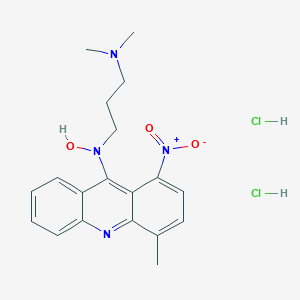
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that has been extensively studied for its scientific research applications. It is commonly referred to as PADMA-N-Oxide and is a potent oxidizing agent that has been used in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the transfer of oxygen atoms to the substrate molecule. The nitro group in the compound serves as the electron acceptor, and the amine group serves as the electron donor. The transfer of oxygen atoms results in the formation of the corresponding oxide and the reduction of the nitro group to an amino group.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. However, it has been reported that the compound exhibits cytotoxicity towards various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has several advantages for use in lab experiments. It is a potent oxidizing agent that is easy to handle and has a long shelf life. It is also relatively inexpensive compared to other oxidizing agents. However, the compound is highly reactive and can be dangerous if not handled properly. It also requires careful storage to prevent degradation.
Orientations Futures
There are several future directions for research on 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential as an anticancer agent and its mechanism of cytotoxicity. Additionally, the compound's potential for use in other applications such as catalysis and materials science could be explored.
Conclusion:
In conclusion, 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a potent oxidizing agent that has been extensively studied for its scientific research applications. The compound has a well-documented synthesis method and has several advantages for use in lab experiments. While there is limited information available on its biochemical and physiological effects, there are several future directions for research on the compound.
Méthodes De Synthèse
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of 1,3-diaminopropane with 4-methyl-1-nitroacridine in the presence of a strong oxidizing agent such as hydrogen peroxide. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt. The synthesis method is well-documented and has been optimized for high yield and purity.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride has been extensively used in scientific research for its oxidizing properties. It is commonly used in organic synthesis reactions as an oxidizing agent for the conversion of alcohols to aldehydes and ketones. It has also been used in the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
176915-30-3 |
|---|---|
Nom du produit |
1,3-Propanediamine, N,N-dimethyl-N'-(4-methyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride |
Formule moléculaire |
C19H24Cl2N4O3 |
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-(4-methyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |
InChI |
InChI=1S/C19H22N4O3.2ClH/c1-13-9-10-16(23(25)26)17-18(13)20-15-8-5-4-7-14(15)19(17)22(24)12-6-11-21(2)3;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |
Clé InChI |
XQKFDVSXTRPEEA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl |
SMILES canonique |
CC1=CC=C(C2=C(C3=CC=CC=C3N=C12)N(CCCN(C)C)O)[N+](=O)[O-].Cl.Cl |
Autres numéros CAS |
176915-30-3 |
Synonymes |
N-(3-dimethylaminopropyl)-N-(4-methyl-1-nitro-acridin-9-yl)hydroxylami ne dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
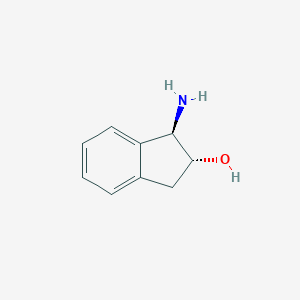




![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
